Methyl 5-bromo-4-hydroxynicotinate: A Guide to Synthesis, Purification, and Spectroscopic Characterization
Methyl 5-bromo-4-hydroxynicotinate: A Guide to Synthesis, Purification, and Spectroscopic Characterization
An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists
Abstract: Methyl 5-bromo-4-hydroxynicotinate is a key heterocyclic building block with significant potential in the development of novel pharmaceutical agents. Its substituted pyridine core is a common motif in various biologically active molecules. This technical guide provides a comprehensive overview of a robust and scalable synthesis of this compound via Fischer esterification of its corresponding carboxylic acid. We delve into the rationale behind the chosen synthetic strategy, offer a detailed, self-validating experimental protocol, and present a full suite of characterization data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, to ensure unambiguous structural confirmation. This document is intended to serve as a practical resource for researchers in drug discovery and process chemistry.
Synthesis: From Carboxylic Acid to Ester
The preparation of methyl 5-bromo-4-hydroxynicotinate is most effectively achieved through the direct esterification of 5-bromo-4-hydroxynicotinic acid. This approach is favored for its operational simplicity, cost-effectiveness, and high atom economy.
Principle and Rationale: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is accomplished by utilizing one of the reactants in a large excess. In this protocol, methanol serves as both the reactant and the solvent, ensuring it is present in a significant molar excess to drive the reaction to completion.[2]
A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
Synthetic Workflow Overview
The overall process is a straightforward sequence of reaction, workup, and purification. The workflow is designed to be efficient and scalable for laboratory settings.
Caption: High-level workflow for the synthesis of Methyl 5-bromo-4-hydroxynicotinate.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.
Reagents and Materials:
-
5-Bromo-4-hydroxynicotinic acid (CAS: 1052114-83-6)
-
Methanol (MeOH), anhydrous (CAS: 67-56-1)[3]
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-4-hydroxynicotinic acid (e.g., 5.0 g, 1 equivalent).
-
Reagent Addition: Add anhydrous methanol (100 mL). Stir the suspension for 5 minutes. Carefully and slowly, add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible (typically 4-6 hours).
-
Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (200 mL). A precipitate may form. Slowly add saturated NaHCO₃ solution until the pH of the aqueous mixture is neutral (pH ~7-8), as verified by pH paper.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure methyl 5-bromo-4-hydroxynicotinate as a solid.
Safety Precautions:
-
Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
All operations should be conducted in a well-ventilated fume hood.
Physicochemical and Spectroscopic Characterization
Unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of physical property measurements and spectroscopic analysis.
Analytical Workflow
The characterization workflow ensures the final product meets the required standards of identity and purity.
Caption: Standard analytical workflow for the characterization of the target compound.
Physicochemical Properties
The fundamental physical properties of the compound are summarized below.
| Property | Value | Source |
| Chemical Name | Methyl 5-bromo-4-hydroxynicotinate | [3] |
| Synonym | Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate | [4] |
| CAS Number | 1175512-08-9 | [3] |
| Molecular Formula | C₇H₆BrNO₃ | [3] |
| Molecular Weight | 232.03 g/mol | [3] |
| Appearance | Solid | [4] |
| Predicted Boiling Point | 309.2 ± 42.0 °C | [3] |
| Predicted Density | 1.737 ± 0.06 g/cm³ | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected chemical shifts are predicted based on established principles for substituted aromatic systems.[5][6]
¹H NMR (Predicted, 400 MHz, DMSO-d₆): The use of DMSO-d₆ as a solvent is recommended to observe the exchangeable hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Broad Singlet | 1H | -OH | The acidic hydroxyl proton is typically broad and downfield, its position is concentration-dependent.[5] |
| ~8.2 - 8.4 | Singlet | 1H | H-2 (Aromatic) | Proton adjacent to the ring nitrogen and deshielded by the ester group. |
| ~8.0 - 8.2 | Singlet | 1H | H-6 (Aromatic) | Proton adjacent to the ring nitrogen, deshielded. |
| ~3.8 | Singlet | 3H | -OCH₃ | Methyl ester protons, typically found in this region.[6] |
¹³C NMR (Predicted, 100 MHz, DMSO-d₆): The spectrum is expected to show 7 distinct signals corresponding to the 7 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| > 165 | C=O | Ester carbonyl carbon.[5] |
| ~150 - 160 | C-4 | Aromatic carbon bearing the hydroxyl group, significantly downfield. |
| ~140 - 150 | C-2, C-6 | Aromatic carbons adjacent to the ring nitrogen. |
| ~110 - 120 | C-3 | Aromatic carbon bearing the ester group. |
| ~95 - 105 | C-5 | Aromatic carbon bearing the bromine atom, shielded by the halogen. |
| ~52 | -OCH₃ | Methyl ester carbon.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.[7] The spectrum provides a characteristic "fingerprint" for the molecule.
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Assignment |
| 3200 - 2800 | Strong | Broad | O-H Stretch (H-bonded) |
| 3100 - 3000 | Medium | Sharp | C-H Stretch (Aromatic) |
| 2990 - 2950 | Medium | Sharp | C-H Stretch (Aliphatic, -CH₃) |
| ~1720 | Strong | Sharp | C=O Stretch (Ester)[7] |
| ~1600, ~1480 | Medium | Sharp | C=C / C=N Stretch (Aromatic Ring) |
| ~1250 | Strong | Sharp | C-O Stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition, particularly through the distinctive isotopic pattern of bromine.
| m/z Value (Predicted) | Ion | Rationale |
| 231 / 233 | [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic ~1:1 intensity ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 200 / 202 | [M - OCH₃]⁺ | A common fragmentation pattern involving the loss of the methoxy radical from the ester. |
| 172 / 174 | [M - COOCH₃]⁺ | Fragmentation corresponding to the loss of the entire carbomethoxy group. |
Conclusion
This guide outlines a reliable and well-characterized method for the synthesis of methyl 5-bromo-4-hydroxynicotinate. The Fischer esterification approach is robust and scalable, providing good yields of the target compound. The comprehensive analytical data presented, including predicted NMR, IR, and MS spectra, provides a complete framework for researchers to confidently synthesize and verify the structure of this valuable heterocyclic intermediate, facilitating its use in medicinal chemistry and drug development programs.
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